
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound lacks the ethynyl group, making it less reactive in certain chemical transformations.
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid: Another derivative with different alkyl groups, affecting its chemical and biological properties.
Uniqueness
This structural feature allows for a broader range of chemical transformations and enhances its utility in various scientific and industrial fields .
Propriétés
Numéro CAS |
243466-31-1 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
4-ethynyl-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5(2)9-10(3)7(6)8(11)12/h1H,2-3H3,(H,11,12) |
Clé InChI |
KFNUADDFNDAJIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C#C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


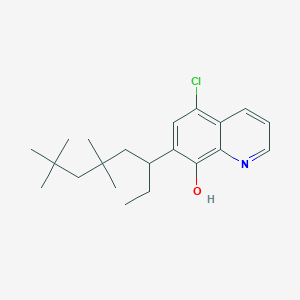

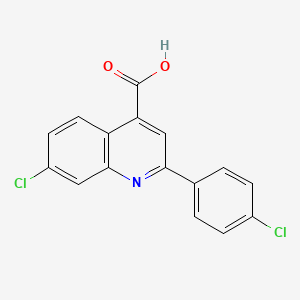
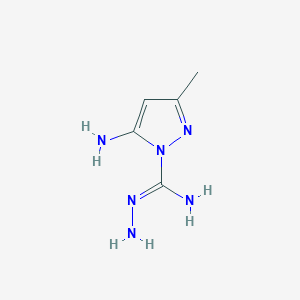
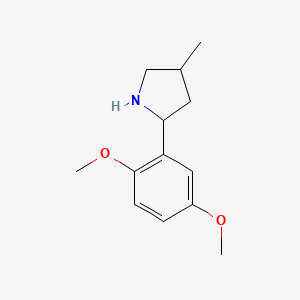
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
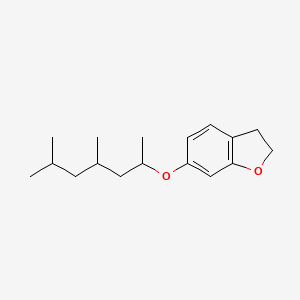
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)

![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)
![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)
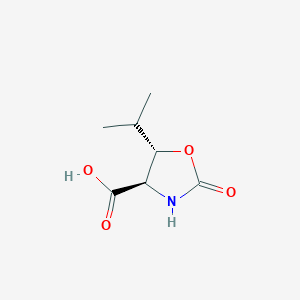
![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
